molecular formula C16H18BrNO3 B14897518 tert-Butyl (7-bromo-2-methoxynaphthalen-1-yl)carbamate

tert-Butyl (7-bromo-2-methoxynaphthalen-1-yl)carbamate

Cat. No.: B14897518
M. Wt: 352.22 g/mol
InChI Key: NCKYLAKPFVIRTL-UHFFFAOYSA-N
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Description

tert-Butyl (7-bromo-2-methoxynaphthalen-1-yl)carbamate is a chemical compound with the molecular formula C16H18BrNO3 and a molecular weight of 352.22 g/mol It is a derivative of naphthalene, substituted with a bromine atom, a methoxy group, and a tert-butyl carbamate group

Preparation Methods

The synthesis of tert-Butyl (7-bromo-2-methoxynaphthalen-1-yl)carbamate typically involves the reaction of 7-bromo-2-methoxynaphthalene with tert-butyl carbamate under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction with cesium carbonate as a base in 1,4-dioxane as the solvent . This method provides high yields and is efficient for producing the desired compound.

Chemical Reactions Analysis

tert-Butyl (7-bromo-2-methoxynaphthalen-1-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, cesium carbonate, and trifluoroacetic acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (7-bromo-2-methoxynaphthalen-1-yl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (7-bromo-2-methoxynaphthalen-1-yl)carbamate involves its interaction with specific molecular targets. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the active naphthalene derivative. This derivative can then interact with various biological targets, potentially inhibiting enzymes or modulating protein functions .

Comparison with Similar Compounds

tert-Butyl (7-bromo-2-methoxynaphthalen-1-yl)carbamate can be compared with other similar compounds, such as:

These compounds share the tert-butyl carbamate group but differ in their substitution patterns, leading to different chemical and biological properties.

Properties

Molecular Formula

C16H18BrNO3

Molecular Weight

352.22 g/mol

IUPAC Name

tert-butyl N-(7-bromo-2-methoxynaphthalen-1-yl)carbamate

InChI

InChI=1S/C16H18BrNO3/c1-16(2,3)21-15(19)18-14-12-9-11(17)7-5-10(12)6-8-13(14)20-4/h5-9H,1-4H3,(H,18,19)

InChI Key

NCKYLAKPFVIRTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC2=C1C=C(C=C2)Br)OC

Origin of Product

United States

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